molecular formula C12H9NO5 B1619132 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde CAS No. 415943-88-3

5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde

Cat. No.: B1619132
CAS No.: 415943-88-3
M. Wt: 247.2 g/mol
InChI Key: KJPUSAJELIKPIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a series of 3-substituted 4-[5-(4-methoxy-2-nitrophenyl)-2-furfurylidene]amino-5-mercapto-1,2,4-triazoles were synthesized. Aminomethylation of these compounds with formaldehyde and various secondary amines furnished Mannich bases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound has been synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray powder diffraction. The focus has been on understanding its molecular and solid-state structure (Rahmani et al., 2017).

Chemical Properties and Reactions

  • Role in Forming Phthalazines : It serves as a precursor in the formation of benzo-substituted phthalazines, which are potential DNA intercalators (Tsoungas & Searcey, 2001).
  • Interaction with NO₃ Radicals : The compound's interaction with NO₃ radicals has been studied, particularly in the context of atmospheric pollution and wood smoke emissions (Liu, Wen, & Wu, 2017).

Thermodynamics

  • Thermodynamic Properties : Research has been conducted on the thermodynamic properties of derivatives of this compound, aiding in the optimization of synthesis and application processes (Dibrivnyi et al., 2019).

Photoreactive and Optical Applications

  • Protein Crosslinking and Affinity Labeling : This compound has been explored for use in high-yield photoreagents for protein crosslinking and affinity labeling, which can be crucial in biochemical and medical research (Jelenc, Cantor, & Simon, 1978).
  • Second Harmonic Generation : The compound has shown potential in second harmonic generation applications, particularly in the ultraviolet and near-infrared wavelength regions. This makes it a candidate for use in optical technologies (Singh et al., 2001).

Medicinal Chemistry

  • Anticancer Activity : Mannich bases derived from this compound have been studied for their anticancer activity, showing some potency against various cancer cell lines (Holla et al., 2003).

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPUSAJELIKPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354781
Record name 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415943-88-3
Record name 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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